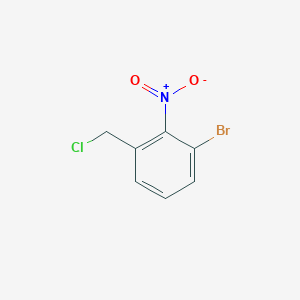

1-Bromo-3-(chloromethyl)-2-nitrobenzene

Description

Significance of Substituted Benzene (B151609) Derivatives in Chemical Research

Substituted benzene derivatives are foundational to organic chemistry, serving as critical components in pharmaceuticals, agrochemicals, dyes, and polymers. slideshare.net The benzene ring's stability, combined with the ability to introduce a wide variety of functional groups, allows for the fine-tuning of a molecule's physical, chemical, and biological properties. aip.org The nature of the substituent profoundly influences the reactivity of the aromatic ring. msu.edulibretexts.org Electron-donating groups activate the ring, increasing the rate of electrophilic aromatic substitution, whereas electron-withdrawing groups deactivate it. msu.edunumberanalytics.com This modulation of reactivity is a cornerstone of synthetic planning, enabling chemists to construct complex molecular architectures with high precision. openstax.org The study of substituent effects on the structure and properties of benzene continues to be a significant area of both experimental and theoretical research. aip.org

The Unique Role of 1-Bromo-3-(chloromethyl)-2-nitrobenzene as a Synthetic Building Block

Within the diverse family of substituted benzenes, this compound stands out as a particularly useful synthetic building block. bldpharm.com Its utility stems from the strategic placement of three distinct functional groups on the aromatic core: a bromo group, a chloromethyl group, and a nitro group. This polyfunctionality allows for a sequence of selective chemical modifications.

The bromo and chloro substituents provide handles for various transformations. The bromine atom, attached directly to the ring, can participate in nucleophilic aromatic substitution or cross-coupling reactions. The chloromethyl group, a benzylic halide, is highly reactive towards nucleophilic substitution, providing a straightforward way to introduce a wide range of functionalities. The nitro group is a strong electron-withdrawing group, which influences the regioselectivity of further substitutions on the ring and can itself be readily reduced to an amino group, opening up another avenue for derivatization. britannica.com This combination of reactive sites makes this compound a valuable intermediate for constructing complex, polyfunctional molecules. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261583-24-7 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Not specified |

| Purity | Typically ≥98% |

Data sourced from available chemical supplier information. bldpharm.com

Historical Context of Polyfunctionalized Aromatic Systems in Chemical Transformations

The development of methods to synthesize polyfunctionalized aromatic systems has been central to the advancement of organic chemistry. Historically, the field progressed from simple electrophilic substitution reactions on benzene, such as nitration and halogenation, to more sophisticated strategies for introducing multiple, diverse functional groups with precise control over their relative positions. msu.edulibretexts.org The ability to create polysubstituted arenes is critical, as these compounds are prevalent structural cores in materials science, medicinal chemistry, and biology. researchgate.net

Early synthetic efforts often contended with challenges related to selectivity and harsh reaction conditions. The evolution of synthetic methodology, including the development of protecting groups, directing groups, and, more recently, transition-metal-catalyzed cross-coupling and C-H functionalization reactions, has revolutionized the construction of these complex systems. nih.gov These advancements have enabled chemists to design and execute highly efficient and selective syntheses of intricately functionalized aromatic molecules that were previously inaccessible, paving the way for innovations in various scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClNO2 |

|---|---|

Molecular Weight |

250.48 g/mol |

IUPAC Name |

1-bromo-3-(chloromethyl)-2-nitrobenzene |

InChI |

InChI=1S/C7H5BrClNO2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H,4H2 |

InChI Key |

NANWDDDERXRZAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CCl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Bromo 3 Chloromethyl 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituents already present on the ring profoundly affect both the rate of the reaction and the position of the new substituent. libretexts.org

The benzene ring in 1-Bromo-3-(chloromethyl)-2-nitrobenzene is decorated with three groups that influence its reactivity towards electrophiles, primarily through inductive and resonance effects.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. numberanalytics.com Through a combination of a strong electron-withdrawing inductive effect (due to the high electronegativity of nitrogen and oxygen) and a strong electron-withdrawing resonance effect, it pulls significant electron density from the aromatic ring. youtube.comyoutube.com This reduction in electron density makes the ring less nucleophilic and therefore much less reactive towards electrophilic attack—more than 10 million times less reactive than benzene itself. libretexts.org The nitro group directs incoming electrophiles to the meta position. numberanalytics.comyoutube.com

Bromo Group (-Br): Halogens like bromine are also deactivating groups, a characteristic attributed to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.orglibretexts.org However, unlike the nitro group, halogens are ortho-, para-directors. libretexts.orgpressbooks.pub This is because the lone pairs on the halogen can help stabilize the cationic intermediate (the arenium ion) formed during an attack at the ortho or para positions through resonance. libretexts.org

Chloromethyl Group (-CH₂Cl): An alkyl group is typically weakly activating. However, the presence of the electronegative chlorine atom on the methyl group creates an inductive electron-withdrawing effect, which deactivates the ring. Like other alkyl-based groups, it is considered an ortho-, para-director.

The cumulative effect of these three deactivating groups renders the this compound ring highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution.

| Substituent | Effect on Reactivity | Directing Effect | Primary Mechanism |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong Inductive and Resonance Withdrawal |

| -Br (Bromo) | Deactivating | Ortho, Para | Strong Inductive Withdrawal, Weak Resonance Donation |

| -CH₂Cl (Chloromethyl) | Deactivating | Ortho, Para | Inductive Withdrawal |

Given the strong deactivation of the ring, further electrophilic functionalization of this compound is challenging and would require harsh reaction conditions, such as high temperatures and the use of potent Lewis acid catalysts. msu.edu The position of any subsequent substitution would be determined by the combined directing influences of the existing groups.

The nitro group at C2 directs meta to positions C4 and C6.

The bromo group at C1 directs ortho to position C6 and para to position C4.

The chloromethyl group at C3 directs ortho to positions C2 and C4 and para to position C6.

All three substituents direct an incoming electrophile to the C4 and C6 positions. Therefore, if a reaction can be forced to occur, it would likely result in a mixture of 4- and 6-substituted products. The extreme unreactivity of the substrate, however, makes such reactions synthetically difficult. msu.edu

Reactivity of the Chloromethyl Functional Group

Electrophilic Nature of the Chloromethyl Moiety

The chloromethyl group (–CH₂Cl) attached to the benzene ring is an electrophilic moiety. chempanda.com The carbon atom in this group is bonded to a highly electronegative chlorine atom. This C-Cl bond is polarized, with the chlorine atom bearing a partial negative charge (δ-) and the benzylic carbon atom bearing a partial positive charge (δ+). This electron deficiency makes the benzylic carbon an electrophile, meaning it is susceptible to attack by electron-rich species, known as nucleophiles. The electrophilic character of this carbon is the basis for the substitution reactions that this functional group undergoes.

Nucleophilic Displacement Reactions at the Benzylic Carbon

The benzylic carbon of the chloromethyl group is a prime site for nucleophilic displacement reactions, where a nucleophile replaces the chlorine atom. chemistrysteps.com This reactivity is significantly enhanced compared to a typical alkyl chloride due to the adjacent benzene ring. The reaction can proceed through either an SN1 or SN2 mechanism. khanacademy.org

SN1 Mechanism: In a polar, protic solvent, the C-Cl bond can break first to form a benzylic carbocation. This intermediate is relatively stable because its positive charge is delocalized over the adjacent aromatic ring through resonance. chemistrysteps.commasterorganicchemistry.com A nucleophile then attacks the carbocation to form the final product.

SN2 Mechanism: A strong nucleophile can attack the electrophilic benzylic carbon in a single, concerted step, displacing the chloride ion. chemistrysteps.com The transition state of this reaction is also stabilized by the π-system of the benzene ring.

The high reactivity of the benzylic position makes the chloromethyl group a versatile handle for introducing a wide variety of functional groups onto the molecule. chemistrysteps.commasterorganicchemistry.com

| Nucleophile (Nu⁻) | Reagent Example | Product Formed |

|---|---|---|

| Hydroxide (OH⁻) | NaOH | (3-Bromo-2-nitrophenyl)methanol |

| Alkoxide (RO⁻) | NaOR | 1-Bromo-3-(alkoxymethyl)-2-nitrobenzene |

| Cyanide (CN⁻) | NaCN | (3-Bromo-2-nitrophenyl)acetonitrile |

| Azide (N₃⁻) | NaN₃ | 1-(Azidomethyl)-3-bromo-2-nitrobenzene |

Alkylation Reactions Utilizing the Chloromethyl Group

The chloromethyl group serves as an effective alkylating agent, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. In this context, this compound can be used to introduce the "3-bromo-2-nitrobenzyl" moiety onto various nucleophilic substrates. This is a direct application of the nucleophilic displacement reactions discussed previously. organic-chemistry.org

For example, it can react with:

Enolates: The enolate of a ketone or ester can act as a carbon nucleophile, attacking the benzylic carbon to form a new C-C bond.

Organometallic Reagents: Reagents like Grignards or organocuprates can be used for C-C bond formation.

Amines and Amides: Nitrogen nucleophiles can be alkylated to form substituted amines or amides. organic-chemistry.org

These alkylation reactions are synthetically valuable for constructing more complex molecular architectures based on the substituted benzene scaffold.

Reductive Transformations of the Nitro Group

Conversion of Nitro to Amino Derivatives in Multi-Step Syntheses

The reduction of the nitro (–NO₂) group to an amino (–NH₂) group is a fundamental and crucial transformation in the multi-step synthesis of aromatic compounds. beilstein-journals.org Aromatic nitro compounds are often readily available through nitration reactions, and their subsequent reduction provides a pathway to anilines. beilstein-journals.orglibretexts.orglumenlearning.com

This conversion dramatically alters the electronic properties of the substituent and its influence on the reactivity of the aromatic ring. The nitro group is a powerful electron-withdrawing group and a meta-director in electrophilic aromatic substitution. nih.gov In contrast, the resulting amino group is a strong electron-donating group and a potent ortho-, para-director. masterorganicchemistry.comlibretexts.org This switch in directing effects is a cornerstone of synthetic strategy, allowing for controlled, sequential introduction of substituents onto the benzene ring. libretexts.orglumenlearning.comlibretexts.org

Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent often depending on the presence of other functional groups in the molecule (chemoselectivity). masterorganicchemistry.com

| Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Highly efficient, but may also reduce other groups. Raney Nickel is sometimes preferred to prevent dehalogenation. commonorganicchemistry.com |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | A classic and reliable method that tolerates many other functional groups. masterorganicchemistry.comyoutube.com |

| Tin(II) Chloride | SnCl₂ | A mild reducing agent suitable for sensitive substrates. commonorganicchemistry.com |

| Trichlorosilane | HSiCl₃, tertiary amine | A metal-free reduction method of wide applicability. beilstein-journals.orgorganic-chemistry.orggoogle.com |

By converting the nitro group of this compound to an amine, the resulting 2-amino-3-bromo-1-(chloromethyl)benzene becomes activated for subsequent electrophilic substitution at the positions ortho and para to the new amino group.

Selective Reduction Strategies and Reagent Systems

The selective reduction of the nitro group in this compound to yield 2-bromo-6-(chloromethyl)aniline requires careful selection of reagents to avoid unwanted side reactions such as dehalogenation or reduction of the chloromethyl group. The primary strategies revolve around the use of metal-based reducing agents in acidic or neutral media and catalytic hydrogenation with specifically chosen catalysts.

Metal-Based Reductions:

Historically, metal-based reductions have been the cornerstone for the conversion of nitroarenes to anilines. Reagents such as tin(II) chloride (SnCl2) and iron (Fe) powder are particularly effective due to their chemoselectivity.

Tin(II) Chloride (SnCl2): Stannous chloride is a widely recognized reagent for the selective reduction of aromatic nitro compounds in the presence of various sensitive functional groups. strategian.comlookchem.comstackexchange.com The reaction is typically carried out in a non-acidic and non-aqueous medium, such as ethanol (B145695) or ethyl acetate, to preserve acid-sensitive groups. strategian.comlookchem.comstackexchange.com This method has been shown to be compatible with halogens, esters, nitriles, and even O-benzyl groups, suggesting a high likelihood of preserving both the bromo and chloromethyl groups in the target molecule. strategian.comlookchem.comstackexchange.com The general mechanism involves the transfer of electrons from Sn(II) to the nitro group, followed by protonation.

Iron (Fe) in Acidic Media: The use of iron powder in the presence of a protic acid, such as acetic acid or a catalytic amount of hydrochloric acid, is a classic and robust method for nitro group reduction. commonorganicchemistry.comsemanticscholar.orggoogle.com This system is known for its high tolerance of other reducible functional groups, including halides. commonorganicchemistry.com The reaction proceeds via single electron transfer from the iron metal to the nitro group. The resulting iron oxides are easily removed by filtration, making this a practical method for large-scale synthesis. researchgate.net

Catalytic Hydrogenation:

Catalytic hydrogenation offers a clean and efficient alternative for nitro group reduction, though the choice of catalyst is paramount to prevent undesired dehalogenation.

Raney Nickel: For substrates containing aromatic halogens, Raney Nickel is often preferred over palladium on carbon (Pd/C) for catalytic hydrogenation. commonorganicchemistry.com Raney Nickel is generally less prone to inducing dehalogenation of aryl bromides and chlorides. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol. Careful monitoring of the reaction is necessary to prevent over-reduction.

Below is an interactive data table summarizing the key research findings on these selective reduction strategies.

| Reagent System | Typical Solvents | Reaction Conditions | Key Advantages | Potential Side Reactions to Monitor |

| Tin(II) Chloride (SnCl2) | Ethanol, Ethyl Acetate | Room temperature to reflux | High chemoselectivity; tolerates a wide range of functional groups including halogens and O-benzyl groups. strategian.comlookchem.comstackexchange.com | Formation of tin-based byproducts that require careful removal. |

| Iron (Fe) / Acetic Acid | Acetic Acid, Ethanol/Water | Reflux | Cost-effective, high functional group tolerance (including halides), easy workup. commonorganicchemistry.comsemanticscholar.org | Potential for complex formation with the resulting amine, which can sometimes complicate purification. researchgate.net |

| Raney Nickel / H2 | Ethanol, Methanol | Low to moderate H2 pressure, room temperature to slightly elevated temperatures | Good for substrates with aromatic halogens where dehalogenation is a concern with other catalysts. commonorganicchemistry.com | Over-reduction of the chloromethyl group or dehalogenation if reaction conditions are too harsh. |

Advanced Spectroscopic and Diffraction Characterization for Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of 1-Bromo-3-(chloromethyl)-2-nitrobenzene is not extensively reported, a wealth of information can be gleaned from single-crystal X-ray diffraction studies of closely related halogenated and nitrated benzene (B151609) derivatives. researchgate.netnih.gov These studies are fundamental in understanding the non-covalent interactions that govern crystal packing and molecular conformation. researchgate.net

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For halogenated nitrobenzenes, SC-XRD analysis reveals critical data such as bond lengths, bond angles, and torsion angles, which unambiguously confirm the molecular structure. researchgate.net Studies on various nitrotoluene derivatives, for instance, have allowed for the correct assignment of molecular structures and provided detailed geometric parameters of the nitro group and its orientation relative to the benzene ring. nih.gov The analysis of these related structures provides a robust framework for predicting the likely solid-state characteristics of this compound.

The conformation of substituted nitrobenzenes is heavily influenced by the interplay between steric and electronic effects of the substituents. A key conformational feature is the torsion angle of the nitro group relative to the plane of the benzene ring. researchgate.net While nitrobenzene (B124822) itself is planar, steric hindrance from adjacent substituents, as is the case with the chloromethyl group in the target molecule, often forces the nitro group to twist out of the ring plane. mdpi.comresearchgate.net This twisting is a common feature observed in the crystal structures of ortho-substituted nitrobenzenes. mdpi.com

Crystal packing, or the arrangement of molecules in the crystal lattice, is dictated by a variety of intermolecular forces. nih.gov Halogenated nitrobenzenes often exhibit layered or herringbone packing motifs, driven by a combination of hydrogen bonds, halogen bonds, and π-stacking interactions. rsc.orguss.cl

π···π Stacking: The insertion of electron-withdrawing nitro groups polarizes the benzene ring, promoting stabilizing stacking interactions between the electron-deficient π-systems of adjacent molecules. rsc.org These interactions are a primary structural motif in many nitro-substituted benzene crystals. rsc.orgnih.gov

C—H⋯O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the nitro group are frequently observed, linking molecules into chains or sheets. mdpi.comrsc.org

Halogen Interactions: Halogen atoms (Cl and Br) participate in various non-covalent interactions. These can include Type I (dispersive) and Type II (halogen bond) contacts. nih.gov Cl⋯Cl and other halogen⋯halogen contacts, as well as halogen⋯nitro group (Cl⋯O) interactions, contribute significantly to the stability of the crystal lattice. researchgate.net

A summary of typical intermolecular interactions found in related crystals is presented in Table 1.

| Interaction Type | Description | Typical Distance (Å) |

| π···π Stacking | Attraction between parallel aromatic rings. | 3.3 - 3.8 |

| C—H⋯O | Weak hydrogen bond between a C-H donor and a nitro oxygen acceptor. | 2.2 - 2.8 (H⋯O) |

| Halogen Bond (e.g., C-Br⋯O) | Directional interaction between a halogen atom and a Lewis base (nitro oxygen). | Varies |

| Cl⋯Cl Contact | van der Waals or weak electrostatic interactions between chlorine atoms. | 3.2 - 3.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. The substitution pattern on the benzene ring (positions 1, 2, and 3) results in three unique aromatic protons.

Aromatic Region: The powerful electron-withdrawing nature of the nitro group causes significant deshielding (a shift to higher ppm values) of the ortho and para protons relative to it. stackexchange.com The proton at C6 (ortho to the bromine and meta to the nitro group) would likely be the most deshielded. The protons at C4 and C5 would appear as a complex multiplet system.

Aliphatic Region: The protons of the chloromethyl (-CH₂Cl) group are expected to appear as a sharp singlet, shifted downfield due to the electronegativity of the attached chlorine atom and the adjacent aromatic ring.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing six distinct signals for the aromatic carbons and one for the chloromethyl carbon. The carbon atoms directly attached to the electronegative substituents (C1-Br, C2-NO₂, C3-CH₂Cl) would be readily identifiable.

Predicted ¹H and ¹³C NMR chemical shifts are summarized in Table 2.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| -CH₂Cl | ~4.8 | ~45 | Singlet (s) |

| Ar-H4 | 7.4 - 7.6 | 125 - 130 | Doublet of doublets (dd) |

| Ar-H5 | 7.6 - 7.8 | 130 - 135 | Triplet or dd (t/dd) |

| Ar-H6 | 7.8 - 8.0 | 128 - 133 | Doublet of doublets (dd) |

| Ar-C1 (C-Br) | - | 115 - 120 | - |

| Ar-C2 (C-NO₂) | - | 148 - 152 | - |

| Ar-C3 (C-CH₂Cl) | - | 135 - 140 | - |

Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. sdsu.edu For this compound, it would show correlations between the adjacent aromatic protons (H4, H5, and H6), helping to trace the spin system around the ring. No correlation would be seen for the singlet -CH₂Cl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.org It would definitively link each aromatic proton signal to its corresponding carbon signal and the -CH₂Cl proton signal to the chloromethyl carbon.

Correlations from the -CH₂Cl protons to the aromatic carbons C3, C2, and C4.

Correlations from the aromatic proton H4 to carbons C2, C3, C5, and C6. These long-range correlations provide definitive proof of the substituent positions on the benzene ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound" through its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. The molecular formula for "this compound" is C₇H₅BrClNO₂. The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Given the presence of bromine and chlorine, the isotopic distribution in the mass spectrum is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic pattern of isotopic peaks for the molecular ion.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₇H₅⁷⁹Br³⁵ClNO₂ | 248.9250 | 100.0 |

| C₇H₅⁸¹Br³⁵ClNO₂ | 250.9229 | 97.3 |

| C₇H₅⁷⁹Br³⁷ClNO₂ | 250.9220 | 31.7 |

| C₇H₅⁸¹Br³⁷ClNO₂ | 252.9199 | 31.0 |

Note: The table presents the expected major isotopic peaks for the molecular ion.

The fragmentation pattern in mass spectrometry provides a roadmap to the molecule's structure. For "this compound," several key fragmentation pathways can be predicted based on the lability of its functional groups. The electron ionization (EI) technique would likely induce the following fragmentations:

Loss of Chlorine: A common fragmentation pathway for benzyl (B1604629) chlorides is the loss of a chlorine radical to form a stable benzyl cation.

Loss of Nitro Group: The nitro group can be lost as NO₂ or through more complex rearrangements.

Loss of Bromine: The bromine atom can also be lost as a radical.

Loss of Chloromethyl Group: The entire chloromethyl group can be cleaved from the aromatic ring.

The relative abundance of these fragment ions can help differentiate between isomers. For instance, the ortho position of the nitro group relative to the chloromethyl group can influence fragmentation pathways through ortho-effects, potentially leading to unique rearrangement products not observed in other isomers.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br, ³⁵Cl) | Notes |

| [M-Cl]⁺ | C₇H₅BrNO₂⁺ | 214 | Loss of a chlorine radical |

| [M-NO₂]⁺ | C₇H₅BrCl⁺ | 203 | Loss of a nitro group |

| [M-Br]⁺ | C₇H₅ClNO₂⁺ | 170 | Loss of a bromine radical |

| [M-CH₂Cl]⁺ | C₆H₄BrNO₂⁺ | 201 | Loss of the chloromethyl group |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of the molecule's functional groups, providing a molecular fingerprint.

The FT-IR and FT-Raman spectra of "this compound" are expected to exhibit characteristic bands corresponding to its various functional groups.

Nitro Group (NO₂): Strong absorptions are expected for the asymmetric and symmetric stretching vibrations of the N-O bonds.

Chloromethyl Group (CH₂Cl): Characteristic bands include the C-H stretching and bending vibrations, as well as the C-Cl stretching vibration.

Aromatic Ring: The benzene ring will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Carbon-Halogen Bonds: The C-Br stretching vibration typically appears at lower wavenumbers.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| CH₂ (chloromethyl) | Asymmetric Stretching | ~2960 | Medium |

| CH₂ (chloromethyl) | Symmetric Stretching | ~2870 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1300 | Strong |

| CH₂ (chloromethyl) | Bending (Scissoring) | ~1465 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 700 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

| C-Br | Stretching | 600 - 500 | Medium to Strong |

While "this compound" is a relatively rigid molecule, some conformational flexibility exists with respect to the orientation of the chloromethyl group. Subtle shifts in the vibrational frequencies of the CH₂Cl group could potentially provide information about its preferred conformation.

Intermolecular hydrogen bonding is not expected to be a significant feature for this molecule in its pure form, as it lacks strong hydrogen bond donors. However, in solution with protic solvents, weak interactions could potentially occur with the oxygen atoms of the nitro group, which might be observable as minor shifts in the NO₂ vibrational bands.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores present in "this compound" are expected to give rise to characteristic absorption bands. The primary chromophore is the nitrobenzene system.

The electronic spectrum of nitrobenzene derivatives typically shows two main absorption bands:

A strong absorption band (π → π* transition) at shorter wavelengths, usually below 280 nm, associated with the electronic transitions within the benzene ring.

A weaker absorption band (n → π* transition) at longer wavelengths, which is characteristic of the nitro group.

The presence of the bromine, chlorine, and chloromethyl substituents will act as auxochromes and can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Typical Molar Absorptivity (ε) | Associated Chromophore |

| π → π | 250 - 280 | High | Nitro-substituted benzene ring |

| n → π | 300 - 340 | Low | Nitro group |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. globalresearchonline.net It is widely employed to calculate properties such as optimized molecular geometry, vibrational frequencies, and energies. For 1-Bromo-3-(chloromethyl)-2-nitrobenzene, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its molecular and electronic characteristics. globalresearchonline.net

The substituents on the benzene (B151609) ring—a nitro group (NO₂), a bromine atom (Br), and a chloromethyl group (CH₂Cl)—significantly influence the electronic distribution and geometry of the molecule. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, which deactivates the aromatic ring towards electrophilic attack. researchgate.netijrti.org The bromine atom is also deactivating due to its inductive effect but is an ortho, para-director for electrophilic substitution due to resonance effects. The chloromethyl group is weakly deactivating via its inductive effect.

DFT calculations would predict the precise bond lengths, bond angles, and dihedral angles that result from these electronic interactions. The geometry optimization would reveal a planar benzene ring, with potential slight distortions due to steric hindrance between the adjacent bulky nitro and chloromethyl groups.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT studies of similar substituted benzenes and are not experimentally derived for this specific compound.

| Parameter | Predicted Value |

| C-N Bond Length | ~1.48 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-N-O Bond Angle | ~118° |

| C-C-Br Bond Angle | ~120° |

| C-C-C (ring) Bond Angle | ~119 - 121° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgemerginginvestigators.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are estimations based on computational studies of related nitroaromatic compounds.

| Orbital | Energy (eV) |

| HOMO | ~ -7.0 eV |

| LUMO | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

A moderate energy gap, as illustrated above, would characterize the compound as relatively stable but reactive under appropriate conditions, particularly towards nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution, hybridization, and delocalization of electron density within a molecule. globalresearchonline.net It transforms the complex molecular orbitals into localized orbitals that align with Lewis structures, making the electronic interactions more intuitive.

Table 3: Predicted NBO or Mulliken Atomic Charges for this compound (Illustrative) Note: These are representative charge distributions based on general principles and NBO analyses of similar molecules.

| Atom | Predicted Partial Charge (a.u.) |

| C-NO₂ | Positive |

| C-Br | Positive |

| C-CH₂Cl | Slightly Positive |

| N (in NO₂) | Highly Positive |

| O (in NO₂) | Negative |

| Br | Slightly Negative |

| Cl | Negative |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and transition states. This provides insight into the feasibility and selectivity of chemical reactions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the benzene ring in this compound is strongly deactivated by the electron-withdrawing nitro group. ijrti.org Computational studies on the chlorination or nitration of nitrobenzene (B124822) confirm that the reaction is significantly slower than for benzene and that substitution occurs primarily at the meta-position. core.ac.ukresearchgate.netresearchgate.net

In this compound, the directing effects of the substituents are conflicting. The nitro group strongly directs incoming electrophiles to the meta-positions (C5). The bromine atom directs to its ortho (C6) and para (C4) positions. The chloromethyl group also weakly directs ortho (C4) and para (C6).

Computational modeling of the EAS pathway would involve calculating the energies of the possible Wheland intermediates (σ-complexes) formed upon attack at each available position (C4, C5, C6). researchgate.net The stability of these intermediates determines the regioselectivity of the reaction. nih.gov Theoretical calculations would likely predict that the deactivating effect of the nitro group is dominant, making attack at C5 (meta to NO₂) the most favorable pathway, as it avoids placing a positive charge adjacent to the electron-withdrawing nitro group.

The presence of a strong electron-withdrawing nitro group and halogen atoms makes the aromatic ring of this compound susceptible to Nucleophilic Aromatic Substitution (SNAr). mdpi.com This reaction is highly favored on electron-deficient aromatic systems. researchgate.net

Theoretical studies show that the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The rate-determining step is usually the initial attack of the nucleophile to form this complex. mdpi.com

For this compound, there are two potential sites for SNAr: the carbon bearing the bromine (C1) and the carbon of the chloromethyl group (a benzylic substitution). Focusing on the aromatic ring, the bromine at C1 is activated towards nucleophilic attack by the ortho-nitro group. Computational modeling can be used to calculate the activation energy barriers for nucleophilic attack at this position. researchgate.netnih.gov The calculations would model the transition state leading to the Meisenheimer complex and the stability of the complex itself. The strong electron-withdrawing capacity of the ortho-nitro group would significantly stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the substitution of the bromide ion.

Energetic Profiles and Kinetic Barriers for Key Transformations

Detailed theoretical studies on the energetic profiles and kinetic barriers for chemical transformations involving this compound are not extensively available in publicly accessible literature. Such computational investigations would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface for reactions like nucleophilic substitution at the chloromethyl group or reactions involving the nitro group. These studies would elucidate reaction mechanisms by identifying transition states and calculating activation energies, thereby providing a quantitative understanding of the compound's reactivity. However, specific data on these parameters for this compound have not been reported.

Prediction of Spectroscopic Parameters and Benchmarking Against Experimental Data

While experimental spectroscopic data for this compound likely exists for its characterization, detailed computational studies aimed at predicting its spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) and benchmarking them against experimental values are not found in the reviewed literature. Such a study would be valuable for validating computational methodologies and providing a deeper interpretation of the experimental spectra. For instance, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, which could then be compared to experimentally recorded spectra to confirm the molecular structure and electronic environment of the nuclei.

Synthetic Utility and Applications in Advanced Chemical Research

Versatile Intermediate in the Synthesis of Complex Organic Molecules

The structure of 1-Bromo-3-(chloromethyl)-2-nitrobenzene suggests its role as a versatile building block in the construction of more complex molecular architectures. The presence of three distinct reactive sites—the bromo, chloromethyl, and nitro groups—allows for a variety of chemical transformations. Each of these groups can be selectively targeted under different reaction conditions, enabling the stepwise addition of other molecular fragments.

The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The nitro group can be reduced to an amino group, which can then be further modified, for instance, through diazotization or acylation reactions. This multi-functionality makes it a theoretical candidate for the synthesis of intricate organic molecules.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

While specific examples are not extensively documented in the literature, the structural motifs present in this compound are found in numerous biologically active compounds. Therefore, it can be considered a potential precursor for the synthesis of novel pharmaceutical and agrochemical agents.

Heterocyclic compounds are of paramount importance in drug discovery. The functional groups on this compound can be utilized to construct various heterocyclic rings. For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of nitrogen-containing heterocycles. The chloromethyl group can also be used to build heterocyclic systems through cyclization reactions.

The ability to selectively modify the different functional groups of this compound allows for the generation of a diverse library of compounds. This is a crucial aspect of modern drug discovery, where the exploration of a broad chemical space is essential for identifying new lead compounds.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Bromo | Suzuki Coupling | Boronic acids/esters, Pd catalyst, base | Aryl, Alkyl |

| Bromo | Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl |

| Chloromethyl | Nucleophilic Substitution | Amines, Alcohols, Thiols | Amino, Ether, Thioether |

Role in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is not well-established in the scientific literature. However, its structure suggests potential uses in these fields.

The reactive sites on this compound could potentially be used to synthesize functional polymers. For example, it could be incorporated as a monomer in polymerization reactions through its bromo or chloromethyl groups. The nitro group would then be available for post-polymerization modification, allowing for the tuning of the polymer's properties.

Nitroaromatic compounds are known to possess electron-accepting properties, which are desirable in certain organic electronic materials. While there is no specific research on this compound in this context, its electron-deficient aromatic ring could be a component in the design of new materials for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Further research would be needed to explore this potential.

Fine Chemical and Specialty Chemical Manufacturing

This compound serves as a key intermediate in the synthesis of fine and specialty chemicals. Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical transformations. The benzene (B151609) ring is substituted with a bromine atom, a chloromethyl group, and a nitro group, each offering distinct possibilities for synthetic modifications.

In the manufacturing of fine chemicals, this compound is primarily used as a building block for constructing more complex molecular architectures. bldpharm.com The brominated and chlorinated positions can be selectively targeted in cross-coupling and nucleophilic substitution reactions, respectively. This allows for the sequential introduction of different functional groups, leading to the creation of diverse chemical entities with potential applications in pharmaceuticals and agrochemicals. The nitro group can also be transformed, for example, through reduction to an amine, which opens up further avenues for derivatization.

The specific substitution pattern of this compound makes it a valuable precursor for specialty chemicals where precise positioning of functional groups is critical for the desired properties of the final product. Chemical suppliers list it as a research chemical and a building block for organic synthesis, indicating its role in the development of new molecules with specialized functions. bldpharm.comchemicalregister.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261583-24-7 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-2-nitrobenzyl chloride |

Development of New Synthetic Methodologies and Reagents

The unique structural features of this compound make it an interesting substrate for the development of new synthetic methodologies and reagents, particularly in the field of catalysis. The presence of two different carbon-halogen bonds (C-Br and C-Cl) on the same molecule presents a challenge and an opportunity for developing highly selective catalytic systems.

The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org Research on structurally similar compounds, like 1-bromo-3-(chloromethyl)benzene, has demonstrated the feasibility of selectively coupling the C(sp²)-Br bond while leaving the C(sp³)-Cl bond intact. nih.govresearchgate.net This selectivity is achieved by careful selection of the palladium catalyst, ligand, and reaction conditions. nih.gov

In a typical Suzuki-Miyaura reaction, a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, facilitates the coupling of the aryl bromide with an organoboron reagent. nih.gov For substrates like 1-bromo-3-(chloromethyl)benzene, the reaction with various arylboronic acids has been shown to proceed in good to excellent yields, affording the corresponding biphenyl (B1667301) derivatives. nih.govresearchgate.net The reaction conditions are generally mild, and the electronic properties and steric hindrance of the coupling partners have been observed to have a minimal effect on the reaction outcome. nih.gov These findings suggest that this compound would behave similarly, allowing for the selective formation of a C-C bond at the brominated position. This provides a pathway to synthesize a variety of substituted 3-(chloromethyl)-2-nitrobiphenyls, which can be further functionalized.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reaction

| Reaction | Description |

|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound to form a carbon-carbon bond. |

The presence of multiple functional groups in this compound makes it an ideal substrate for the development of novel catalytic transformations that can selectively activate specific bonds. The development of catalysts that can discriminate between the aryl C-Br bond and the benzylic C-Cl bond is an area of active research.

Beyond selective cross-coupling, this compound could be employed in other palladium-catalyzed reactions like the Heck reaction, which involves the coupling of an aryl halide with an alkene. organic-chemistry.org The nitro group itself can also participate in or influence catalytic reactions. For instance, palladium-catalyzed reductive arylation of nitroarenes has been developed as a method for C-N bond formation. nih.gov While this specific transformation on this compound has not been explicitly reported, the existing literature on related nitroarenes opens up possibilities for new reaction discovery.

Furthermore, the development of catalytic systems that can sequentially functionalize the different reactive sites of this compound in a one-pot fashion is a significant goal in synthetic chemistry. Such methodologies would enhance synthetic efficiency by reducing the number of purification steps and saving time and resources. The exploration of this compound as a substrate in novel catalytic systems contributes to the broader field of organic synthesis by expanding the toolbox of reactions available to chemists for the construction of complex molecules.

Green Chemistry Approaches for the Synthesis and Derivatization of 1 Bromo 3 Chloromethyl 2 Nitrobenzene

Development of Environmentally Benign Synthetic Routes

The synthesis of complex aromatic compounds like 1-Bromo-3-(chloromethyl)-2-nitrobenzene traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Green chemistry seeks to redesign these synthetic pathways to be more efficient and environmentally friendly.

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product. jocpr.comwikipedia.org

For a hypothetical synthesis of this compound, improving atom economy would involve selecting reactions that maximize the incorporation of atoms from the starting materials. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. primescholars.com The development of catalytic processes is a key strategy for improving atom economy, as catalysts can enable more direct reaction pathways, replacing stoichiometric reagents that are consumed in the reaction and contribute to waste. rsc.org

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Atom Economy | Relevance to Synthesis |

|---|---|---|

| Addition | High (often 100%) | Ideal for incorporating functional groups without generating byproducts. |

| Substitution | Moderate to Low | Often used in aromatic chemistry but generates byproducts (e.g., salts, water). |

| Elimination | Low | Generates byproducts and is less desirable from an atom economy perspective. |

This table illustrates general principles of atom economy; specific values would depend on the exact reactants used for the synthesis of this compound.

Minimization of Byproducts and Waste Generation

Traditional methods for halogenation and nitration of aromatic rings often produce significant amounts of waste, such as spent acids and inorganic salts. rsc.orgwikipedia.org For instance, the nitration of benzene (B151609) to nitrobenzene (B124822) typically uses a mixture of nitric acid and a large excess of sulfuric acid, which acts as a dehydrating agent and catalyst. wikipedia.orgnih.gov This "mixed acid" process generates substantial acidic waste that requires neutralization and disposal. rsc.org

Strategies to minimize byproducts in the synthesis of this compound would focus on:

Catalytic Systems: Employing solid acid catalysts or other recyclable catalysts to replace stoichiometric reagents like sulfuric acid in nitration or Lewis acids in halogenation. rsc.org

Alternative Reagents: Using milder and more selective halogenating or nitrating agents that reduce the formation of unwanted isomers and side products.

Process Optimization: Adjusting reaction conditions (temperature, pressure, reaction time) to maximize the yield of the desired product and minimize side reactions.

Implementation of Green Solvents

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and are a major source of waste and environmental concern.

Supercritical Fluids in Halogenation and Nitration

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are substances at a temperature and pressure above their critical point, where they exhibit properties of both a liquid and a gas. They offer a green alternative to conventional organic solvents due to their non-toxicity, non-flammability, and the ease of their removal from the reaction mixture (by simply reducing the pressure). While specific applications for the synthesis of this compound are not documented, supercritical fluids have been explored for general aromatic nitration and halogenation reactions.

Water as a Reaction Medium for Aromatic Transformations

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. However, many organic compounds, including substrates for the synthesis of this compound, have poor solubility in water. biotage.com Modern techniques have been developed to overcome this limitation, such as the use of "designer" surfactants that form nanomicelles in water. chemistryviews.org These micelles act as tiny reactors where the organic substrates can concentrate and react efficiently, often at room temperature. chemistryviews.orgresearchgate.net This approach has been successfully applied to the reduction of aromatic nitro groups, a common transformation in the derivatization of nitroaromatic compounds. chemistryviews.org Heating water under pressure can also change its properties, making it a more effective solvent for organic reactions. biotage.com

Ionic Liquids or Deep Eutectic Solvents in Functionalization Reactions

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution and worker exposure. ILs can act as both the solvent and catalyst for a variety of reactions. Their properties can be fine-tuned by changing the cation and anion combination, allowing for the design of ILs optimized for specific transformations. rsc.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, share many of the beneficial properties of ILs but are often cheaper and more biodegradable. The application of these solvents in the functionalization of bromo-nitrobenzene derivatives has been explored, suggesting their potential utility in reactions involving this compound. rsc.org

Polyethylene Glycol (PEG) as a Recyclable Solvent System

Polyethylene Glycol (PEG) and its aqueous solutions have emerged as effective green reaction media, offering a sustainable alternative to traditional volatile organic compounds (VOCs). ssrn.comresearchgate.netrsc.org The environmentally benign characteristics of PEG, such as low toxicity, low vapor pressure, biodegradability, and non-flammability, make it an attractive choice for organic synthesis. ssrn.comnsf.gov PEG's ability to dissolve a wide range of polar and non-polar reactants facilitates various chemical transformations. nsf.govresearchgate.net

In the context of synthesizing precursors for this compound, PEG serves as an efficient medium for key reactions like nitration. Studies have demonstrated that aqueous PEG solutions can effectively mediate the nitration of aromatic compounds under acid-free conditions, for instance, using metal nitrates or sodium nitrite. ssrn.comtandfonline.com This approach avoids the use of highly corrosive and polluting acid mixtures like nitric and sulfuric acids. tandfonline.com The solvent system can often be recycled multiple times with minimal loss or decomposition, enhancing the economic and environmental viability of the process. tandfonline.comjocpr.com The catalytic activity of different molecular weight PEGs has been investigated, showing that the choice of PEG can influence reaction times and yields. semanticscholar.org For example, in certain reactions, the catalytic activity was found to be in the order of PEG-300 > PEG-400 > PEG-600 > PEG-200. semanticscholar.org

The use of PEG as a reaction medium for the synthesis of various heterocyclic and aromatic compounds has been well-documented, highlighting its versatility. researchgate.netnih.gov Its high solubility in water and several organic solvents, contrasted with its insolubility in less polar solvents, simplifies product isolation and solvent recovery. nih.gov

Comparison of PEG Molecular Weights on Reaction Efficiency

Catalysis for Sustainable Synthesis

Reusable Catalysts in Halogenation and Nitration

Sustainable synthesis of halogenated and nitrated aromatics relies heavily on the development of efficient and reusable catalysts. Traditional methods for electrophilic aromatic halogenation often employ stoichiometric amounts of Lewis acids like aluminum halides (AlX₃) or ferric halides (FeX₃), which activate the halogen. libretexts.orgyoutube.com These catalysts are often consumed or deactivated during the reaction, leading to significant waste. Green chemistry seeks to replace these with catalytic systems that are highly active, selective, and easily recoverable.

Recent advancements have focused on developing novel catalyst systems that operate under milder conditions. For instance, carborane-based Lewis bases have been introduced as catalysts for aromatic halogenation using N-halosuccinimides (NXS) as the halogen source. chemrxiv.org This system avoids the harsh conditions associated with strong acid activators and shows broad functional group tolerance. chemrxiv.org Similarly, methods for recovering and reusing ring-halogenation catalysts, such as those involving Group 4-13 metal salts with organic counterions, have been developed to minimize waste. google.com The principle of catalyst regeneration is central to these green approaches; for example, AlBr₃, while a traditional catalyst, is regenerated at the end of the bromination cycle, acting as a true catalyst. libretexts.org

For nitration, the conventional use of a nitric and sulfuric acid mixture presents significant environmental hazards. tandfonline.com Alternative, reusable catalytic systems are being explored to circumvent this issue, aligning with the principles of sustainable chemistry.

Biocatalysis for Selective Functionalization

Biocatalysis offers a powerful and environmentally benign alternative to conventional chemical methods for the functionalization of aromatic compounds. acs.org Enzymes operate under mild conditions with high chemo-, regio-, and enantioselectivity, potentially simplifying the synthesis of complex molecules like this compound and its derivatives.

For halogenation, flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.govresearchgate.netchemrxiv.orgchemrxiv.org These enzymes utilize a flavin cofactor (FADH₂) to activate a halide source (Cl⁻, Br⁻, I⁻) via oxidation, enabling electrophilic halogenation with selectivity dictated by the enzyme's active site rather than the inherent reactivity of the substrate. nih.govresearchgate.net Through protein engineering techniques like directed evolution, the stability, substrate scope, and site-selectivity of FDHs can be enhanced for synthetic applications. nih.govchemrxiv.org

For nitration and the subsequent reduction of the nitro group, biocatalytic strategies are also emerging. acs.org Nitroreductase (NR) enzymes can catalyze the reduction of aromatic nitro compounds to valuable amine intermediates. livescience.ioresearchgate.net These enzymatic systems can overcome limitations of chemocatalysis, such as poor selectivity. livescience.io Combining nitroreductases with other systems, like vanadium or hydrogenases for cofactor recycling, can improve efficiency and prevent the formation of undesired byproducts. livescience.ioresearchgate.net These biocatalytic methods represent a significant step towards the sustainable production of functionalized aromatic amines from nitroaromatic precursors. chemrxiv.orggoogle.com

Enzymatic Approaches for Aromatic Functionalization

Energy Efficient Processes

Microwave-Assisted Synthesis of Halogenated Aromatics

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering a more energy-efficient alternative to conventional heating methods. ajgreenchem.comnih.gov Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid temperature increases, significantly reduced reaction times, and often higher yields and cleaner product profiles. researchgate.netrasayanjournal.co.in

This technology has been successfully applied to the synthesis of halogenated aromatic compounds. For example, the halogenation of various aromatic compounds using hydrohalic acids and hydrogen peroxide can be effectively carried out under microwave irradiation. rsc.org This method is described as an environmentally benign route to halogenoarenes. rsc.org Microwave heating can also be combined with other green chemistry principles, such as the use of alternative solvents or solvent-free conditions. ajgreenchem.comresearchgate.net Reactions performed under solvent-free conditions are particularly advantageous as they eliminate solvent waste and can simplify product purification. ajgreenchem.com The combination of microwave heating with palladium catalysts has been shown to be effective for C-H bond activation and the arylation of heteroarenes, minimizing reaction times from hours to minutes compared to conventional heating. acs.org

Microwave-Assisted vs. Conventional Heating

Photochemical Methods for Selective Bond Activation

Photochemical methods, particularly those utilizing visible-light photoredox catalysis, represent an environmentally benign and efficient strategy for chemical transformations. rsc.org Light is a traceless reagent, and photocatalytic reactions can often be conducted at ambient temperature, providing precise control over reactivity and enhancing selectivity. rsc.org

These methods are particularly promising for the selective functionalization of arenes, a key step in derivatizing compounds like this compound. Photocatalysis can enable C-H bond functionalization, bypassing the need for pre-functionalized starting materials and improving atom economy. rsc.org For instance, visible light-promoted photoredox catalysis has been combined with transition metal catalysis to achieve direct oxidative C–H olefination of aryl amides under mild conditions. rsc.org

Furthermore, photochemistry can be integrated with other green technologies like biocatalysis. In a photoenzymatic system, an inorganic photocatalyst can be used to generate a necessary reagent, such as hydrogen peroxide (H₂O₂), in situ from ambient oxygen. scispace.comnih.govnih.gov This H₂O₂ can then be used by an enzyme, like a peroxygenase, to perform selective oxyfunctionalization of inert C-H bonds. scispace.comnih.gov This cascade process avoids the direct addition of high concentrations of H₂O₂, which can be detrimental to the enzyme, thereby enhancing both the activity and stability of the biocatalyst. nih.govnih.gov Similarly, light-powered systems have been developed for the selective reduction of nitroaromatic compounds to amines and other derivatives using flavoenzymes and photocatalysts like chlorophyll. nih.gov The mineralization of nitrobenzene using photocatalysis has also been demonstrated as a potential degradation pathway. mdpi.com

Future Research Directions and Emerging Trends

Exploration of Novel Organometallic Reactivity and Catalysis

The distinct electronic and steric environment of 1-Bromo-3-(chloromethyl)-2-nitrobenzene presents a rich playground for investigating novel organometallic reactions and catalytic systems. Future research will likely focus on the selective activation of its C-Br, C-Cl, and C-NO2 moieties.

A primary area of exploration involves the chemoselective catalytic reduction of the nitro group. While the selective hydrogenation of halonitrobenzenes to haloanilines is a known process, significant challenges such as dehalogenation often persist. mdpi.combenthamdirect.com Advanced catalytic systems, for instance, involving electron-enriched palladium nanoparticles on layered double hydroxides, have shown promise in enhancing both activity and selectivity by modulating the electronic structure of the metal catalyst. mdpi.com Future studies could adapt these principles to this compound, aiming to selectively reduce the nitro group while preserving both the C-Br and the more labile C-Cl bonds. The development of catalysts that can achieve high selectivity under mild conditions (low temperature and pressure) remains a key objective. mdpi.com

Furthermore, the C-Br bond is a prime target for various organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Research will likely pursue catalysts that can selectively activate the C-Br bond over the C-Cl bond of the chloromethyl group, enabling the introduction of a wide range of aryl, alkyl, and alkynyl substituents. Conversely, developing catalytic systems for the selective functionalization of the chloromethyl group via C-Cl activation, while leaving the C-Br bond intact, represents another significant research avenue.

Table 1: Comparison of Catalytic Systems for Selective Hydrogenation of Halonitrobenzenes

| Catalyst System | Support/Ligand | Key Feature | Advantage in Selectivity |

|---|---|---|---|

| Pd Nanoparticles | Lewis-basic layered double hydroxides | Enhanced electron density on Pd | Suppresses electrophilic attack on C-X bond, reducing dehalogenation mdpi.com |

Advanced Flow Chemistry for Continuous Synthesis and Reaction Control

The synthesis and transformation of nitroaromatic compounds often involve highly exothermic reactions and potentially unstable intermediates. wuxiapptec.com Advanced flow chemistry, or continuous-flow synthesis, offers a powerful solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, residence time, and mixing. wuxiapptec.com

Future applications of flow chemistry for this compound will focus on several key areas. Firstly, the continuous nitration process itself can be optimized for safety and efficiency, minimizing the formation of byproducts. wipo.int Secondly, subsequent functionalization reactions can be performed in-line, avoiding the isolation of potentially hazardous intermediates. For example, the selective reduction of the nitro group can be managed more safely in a flow reactor, where the heat generated is dissipated efficiently. acs.org

Moreover, flow microreactors have demonstrated the ability to steer reaction pathways toward products that are disfavored in batch synthesis. rsc.org For instance, visible-light-induced reactions of nitrobenzenes in flow reactors have selectively produced azoxybenzenes, whereas the same reaction in batch primarily yielded anilines. rsc.orgresearchgate.net This level of control could be harnessed to explore novel photoreactions of this compound, potentially leading to new classes of compounds. The development of multi-step continuous flow processes will be crucial for synthesizing complex derivatives from this starting material in a safe, efficient, and scalable manner. nih.gov

Chemo- and Regioselective Functionalization Strategies

A central challenge and opportunity in the chemistry of this compound is the development of strategies for the chemo- and regioselective functionalization of its distinct reactive sites. The ability to selectively modify one functional group while the others remain untouched is key to its utility as a versatile synthetic intermediate.

Chemoselectivity is paramount. As discussed, the selective reduction of the nitro group without causing hydrodehalogenation of the C-Br or C-Cl bonds is a critical transformation. benthamdirect.comresearchgate.net Research into novel reducing agents and catalyst systems that can differentiate between these groups will continue to be a priority. Beyond reduction, strategies for oxidative nucleophilic functionalization of the aromatic ring, directed by the nitro group, could provide pathways to introduce new substituents. researchgate.net

Regioselectivity in further aromatic substitution reactions is governed by the strong meta-directing effect of the nitro group. youtube.com This allows for the controlled introduction of additional substituents onto the benzene (B151609) ring. Future work could explore complex multi-step syntheses where the order of reactions is critical. For example, the nitro group can be used to direct a new substituent to the meta position, and then be converted into an ortho-, para-directing amino group via reduction, completely altering the regiochemical outcome of subsequent reactions. youtube.com Mastering these sequential functionalization strategies will enable the rational design of complex, highly substituted aromatic compounds.

Integration with Machine Learning and AI for Reaction Discovery and Optimization

ML models can be trained on vast datasets of existing chemical reactions to predict the outcomes of new transformations. nih.govmdpi.com This predictive power can be used to screen virtual libraries of catalysts, reagents, and reaction conditions to identify the most promising parameters for achieving a desired selective functionalization of this compound. preprints.org This in silico screening dramatically reduces the time and resources required for experimental trial-and-error. preprints.org

Furthermore, AI can be integrated with automated robotic platforms to create self-driving laboratories for reaction discovery. researchgate.net Such systems can autonomously design experiments, perform them, analyze the results, and then use the new data to inform the next round of experiments in a closed loop. chemrxiv.orgnih.gov This approach can efficiently navigate the complex, multi-dimensional reaction space to discover novel reactivity and optimize conditions for yield and selectivity with minimal human intervention. rsc.orgkoreascience.krresearchgate.net The application of these technologies will undoubtedly uncover previously unknown transformations for this and other multifunctional molecules.

Table 2: Applications of AI/ML in Chemical Synthesis

| AI/ML Application | Description | Potential Impact on this compound Chemistry |

|---|---|---|

| Retrosynthetic Analysis | AI predicts potential synthetic routes from a target molecule to simpler precursors. preprints.org | Identifies novel and efficient pathways to synthesize complex derivatives. |

| Reaction Outcome Prediction | ML models predict the products and yields of a reaction given the reactants and conditions. mdpi.com | Rapidly screens for conditions that favor selective functionalization of one of the three reactive sites. |

| Condition Optimization | Algorithms suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and selectivity. preprints.org | Fine-tunes processes like selective nitro reduction or cross-coupling to minimize byproducts. |

Design and Synthesis of Derivatives for Advanced Material Applications

Aromatic nitro compounds are crucial intermediates in the synthesis of a wide range of commercial products, including pharmaceuticals, dyes, and functional materials. researchgate.net The unique trifunctional nature of this compound makes it an exceptionally promising building block for the design of novel materials with tailored properties.

The bromo, chloromethyl, and nitro groups can serve as orthogonal handles for sequential modification. For instance, the C-Br bond can be used for polymerization via cross-coupling reactions to create novel conjugated polymers with specific electronic or optical properties. The chloromethyl group can act as an anchor to graft the molecule onto surfaces or other polymers. mdpi.com Subsequently, the nitro group can be reduced to an amine, which can then be further functionalized, for example, by diazo coupling to introduce chromophores. mdpi.com

This step-wise functionalization capability allows for the creation of complex molecular architectures. Derivatives could be designed as precursors for specialty polymers, liquid crystals, or organic semiconductors. The introduction of nitro groups into materials can also be a strategy for modifying their properties, and the subsequent transformation of these groups provides a versatile platform for further diversification. researchgate.netmdpi.com Future research will focus on harnessing this synthetic versatility to create bespoke molecules for applications in materials science, electronics, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-3-(chloromethyl)-2-nitrobenzene, and what factors influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and nitration of substituted benzene derivatives. For example, 4-chloro-3-nitrobenzyl chloride can be brominated using FeBr₃ or AlBr₃ as catalysts under controlled temperatures (40–60°C) to achieve yields up to 91% . Key factors include solvent polarity (e.g., dichloromethane enhances electrophilic substitution), stoichiometric control of brominating agents, and purification via recrystallization using ethanol/water mixtures to remove unreacted intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near nitro and bromine groups) and confirm substitution patterns.

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br stretches (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight (236.45 g/mol) and isotopic patterns for Br/Cl .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios.

Q. How should researchers safely handle the chloromethyl group in this compound?

- Methodological Answer : The chloromethyl group is highly reactive and a potential alkylating agent. Use inert atmosphere (N₂/Ar) gloveboxes for synthesis, store at 2–8°C in amber vials to prevent photodegradation, and neutralize waste with 10% sodium bicarbonate. Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer : The nitro group directs electrophiles to the meta position, while the bromine and chloromethyl groups influence steric and electronic effects. For Suzuki couplings, use Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C to couple aryl boronic acids at the bromine site. Kinetic studies (e.g., varying Pd loading from 1–5 mol%) and DFT calculations can predict regioselectivity .

Q. What strategies resolve contradictions in reported reactivity data (e.g., competing substitution vs. elimination pathways)?

- Methodological Answer :

- Controlled Experiments : Compare reaction outcomes in polar aprotic (DMF) vs. protic (MeOH) solvents to assess elimination (β-hydride) vs. SN2 substitution.

- Isotopic Labeling : Use deuterated chloromethyl groups to track mechanistic pathways via ²H NMR.

- Kinetic Profiling : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .

Q. How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) in derivatives?

- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), deactivating the ring and directing EAS to the meta position. The chloromethyl (-CH₂Cl) group, a moderate EWG, further reduces ring electron density. To design derivatives with enhanced reactivity, introduce electron-donating groups (e.g., -OCH₃) at the para position via Ullmann coupling .

Q. What advanced techniques differentiate structural isomers (e.g., ortho vs. para substitution)?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., bond angles between Br and NO₂ groups) .

- 2D NMR (COSY, NOESY) : Correlate coupling constants (³J) and spatial proximity of protons to distinguish ortho/para isomers.

- Dynamic NMR : Monitor temperature-dependent shifts to assess rotational barriers in sterically hindered isomers .

Q. How can computational methods predict biological activity of derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., cytochrome P450 for antimicrobial studies).

- QSAR Models : Train models on datasets of halogenated nitrobenzenes to correlate substituent electronegativity with cytotoxicity (e.g., IC₅₀ values) .

- ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., logP, bioavailability) for lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products